molecular formula C29H39BrFN3O5 B8023607 Atopaxar hydrobromide CAS No. 943239-67-6

Atopaxar hydrobromide

Cat. No. B8023607
CAS RN: 943239-67-6
M. Wt: 608.5 g/mol
InChI Key: UNMBLVOFOAGGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atopaxar hydrobromide is a useful research compound. Its molecular formula is C29H39BrFN3O5 and its molecular weight is 608.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Atopaxar hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atopaxar hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Coronary Artery Disease : A study by Wiviott et al. (2011) in "Circulation" found that atopaxar, a protease-activated receptor-1 antagonist, showed potential in treating patients with coronary artery disease (CAD). The study observed that atopaxar led to platelet inhibition and reduced ischemic events, although it also increased minor bleeding rates. This suggests that atopaxar could be beneficial in CAD therapy but requires larger-scale trials to confirm its clinical effects (Wiviott et al., 2011).

  • Efficacy in Acute Coronary Syndromes : O'Donoghue et al. (2011), in another study published in "Circulation", reported on atopaxar's safety and tolerability in patients with acute coronary syndromes (ACS). The study indicated that atopaxar significantly reduced early ischemia without a significant increase in major or minor bleeding. However, larger trials are necessary to establish its efficacy and safety comprehensively (O'Donoghue et al., 2011).

  • Impact on Platelet Activation and Inflammation Markers : The effects of atopaxar on biomarkers of inflammation and platelet activation were studied in the LANCELOT-CAD trial. This 2012 study in the "Journal of Thrombosis and Thrombolysis" by O'Donoghue et al. revealed that atopaxar decreased the concentration of sCD40L, a marker of platelet activation, but did not show a significant anti-inflammatory effect in patients with stable CAD. The study suggests the potential of atopaxar in influencing markers related to platelet function (O'Donoghue et al., 2012).

  • Atopaxar as a Novel Antiplatelet Agent : Wurster and May (2012) in "Hamostaseologie" discussed the potential of atopaxar as a novel antiplatelet agent. They noted that atopaxar was generally well-tolerated in phase II trials, though it caused a rise in liver enzymes and QTcF interval prolongation. The data suggest that atopaxar might have benefits in patients at high risk for recurrent ischemic events, but more extensive studies are needed to evaluate its efficacy and safety (Wurster & May, 2012).

properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915664
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atopaxar hydrobromide

CAS RN

474550-69-1, 943239-67-6
Record name Atopaxar hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOPAXAR HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atopaxar hydrobromide
Reactant of Route 2
Atopaxar hydrobromide
Reactant of Route 3
Reactant of Route 3
Atopaxar hydrobromide
Reactant of Route 4
Reactant of Route 4
Atopaxar hydrobromide
Reactant of Route 5
Atopaxar hydrobromide
Reactant of Route 6
Reactant of Route 6
Atopaxar hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.